molecular formula C6H14ClNO B2642570 (3-Ethylazetidin-3-yl)methanol hydrochloride CAS No. 1909310-02-6

(3-Ethylazetidin-3-yl)methanol hydrochloride

Cat. No.: B2642570
CAS No.: 1909310-02-6
M. Wt: 151.63
InChI Key: UTFKHHBWGJPFER-UHFFFAOYSA-N
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Description

(3-Ethylazetidin-3-yl)methanol hydrochloride is a small organic compound featuring a four-membered azetidine ring substituted with an ethyl group and a hydroxymethyl group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₄ClNO, and it is primarily used in pharmaceutical research, particularly as a building block for bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethylazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFKHHBWGJPFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylazetidin-3-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the introduction of a hydroxymethyl group into an azetidine ring. This can be done by treating azetidine with formaldehyde and a reducing agent to yield the hydroxymethyl derivative. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the azetidine ring, followed by sequential introduction of the ethyl and hydroxymethyl groups. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethylazetidin-3-yl)methanol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs are compared below based on substituents, molecular weight, and solubility (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility*
(3-Ethylazetidin-3-yl)methanol hydrochloride Ethyl, hydroxymethyl C₆H₁₄ClNO 151.64 Polar solvents
3-(Methoxymethyl)azetidine hydrochloride Methoxymethyl C₅H₁₂ClNO 137.61 Methanol, water
(3-Methylazetidin-3-yl)methanol hydrochloride Methyl, hydroxymethyl C₅H₁₂ClNO 137.61 Polar solvents
3-Methylazetidine hydrochloride Methyl C₄H₁₀ClN 107.58 Ethanol, DMSO
tert-Butyl ((3-ethylazetidin-3-yl)methyl)carbamate Ethyl, carbamate-protected C₁₁H₂₂N₂O₂ 214.31 Organic solvents
[(3S)-3-methyl-3-piperidyl]methanol hydrochloride Piperidine ring, methyl C₇H₁₆ClNO 165.66 Methanol, chloroform

Note: Solubility data inferred from structural analogs; exact values require experimental validation.

Key Observations:
  • Ring Size: The azetidine analogs (4-membered ring) exhibit lower molecular weights compared to piperidine derivatives (6-membered ring, e.g., [(3S)-3-methyl-3-piperidyl]methanol hydrochloride), which may influence metabolic stability and target binding .
  • Substituent Effects: Ethyl vs. Hydroxymethyl vs. Methoxymethyl: The hydroxymethyl group in the target compound enables stronger hydrogen bonding compared to the methoxymethyl group in 3-(Methoxymethyl)azetidine hydrochloride, which may affect solubility and receptor interactions .
  • Salt Form : Hydrochloride salts generally improve aqueous solubility, as seen in the comparison between tert-butyl carbamate (neutral) and its hydrochloride analogs .

Biological Activity

(3-Ethylazetidin-3-yl)methanol hydrochloride is a compound characterized by its unique four-membered azetidine ring, which is substituted with both an ethyl group and a hydroxymethyl group. This structure imparts distinct chemical and biological properties, making it of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Hydroxymethyl Group Introduction : The azetidine ring can be treated with formaldehyde and a reducing agent to yield the hydroxymethyl derivative.
  • Alkylation Reactions : Ethyl groups are introduced via alkylation using ethyl halides under basic conditions.
  • Final Conversion : The product is converted to its hydrochloride salt by treatment with hydrochloric acid.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the hydroxymethyl group may engage in hydrogen bonding with biological molecules, potentially influencing their activity. Further research is necessary to identify specific molecular targets and pathways involved in its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the azetidine ring may enhance interactions with microbial enzymes or receptors, leading to inhibition of growth or metabolic processes .

Cytotoxicity Studies

Preliminary studies suggest that derivatives of azetidine compounds may possess cytotoxic properties against various cancer cell lines. For instance, certain structural analogs have shown higher cytotoxicity compared to non-substituted variants, indicating a potential role in cancer therapeutics .

Case Studies

  • Cytotoxic Activity Against Cancer Cells : A study demonstrated the cytotoxic effects of azetidine derivatives on human cancer cell lines, suggesting that modifications in the azetidine structure could lead to enhanced therapeutic efficacy. The results indicated that this compound could be a candidate for further investigation in cancer treatment protocols .
  • Antimicrobial Efficacy : In vitro tests revealed that certain azetidine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential use of this compound in developing new antibiotics or antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Methylazetidin-3-yl)methanolMethyl group instead of ethylModerate cytotoxicity; less potent than ethyl derivative
(3-Hydroxyazetidin-3-yl)methanolHydroxyl group replaces ethylExhibits some antimicrobial properties
(3-Ethylazetidin-3-yl)methanolUnique ethyl and hydroxymethyl groupsPromising cytotoxic and antimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Ethylazetidin-3-yl)methanol hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions with azetidine derivatives. For example, analogous compounds like [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride require precise temperature control (e.g., 0–5°C for intermediate steps) and pH adjustments (neutral to mildly acidic) to stabilize intermediates . Refluxing in polar solvents like ethanol or methanol under inert atmospheres (N₂/Ar) is common to minimize oxidation . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is recommended for ≥95% purity.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C): To confirm substituent positions on the azetidine ring and ethanol moiety.
  • FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ for C₆H₁₄ClNO expected at m/z 164.1).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation. Pre-pack aliquots in sealed vials to minimize freeze-thaw cycles. Stability tests in buffers (pH 4–8, 37°C) over 72 hours can predict shelf-life .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) by ionizing the amine group. Conduct comparative solubility assays in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Pharmacokinetic studies in rodents (IV/PO administration) with plasma analysis via LC-MS/MS can quantify bioavailability .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (using lipases or esterases) can separate enantiomers. For example, analogous azetidine derivatives achieved >99% enantiomeric excess (ee) using immobilized Candida antarctica lipase .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets like GPCRs or kinases.
  • Fluorescence Polarization : Assess competitive binding against fluorescent probes (e.g., ATP analogs for kinases).
  • In Vitro Functional Assays : Use cell lines transfected with target receptors (e.g., cAMP assays for β-adrenergic receptors) .

Q. What analytical methods are suitable for detecting degradation products under stress conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic/Base Hydrolysis (0.1M HCl/NaOH, 60°C, 24 hrs).
  • Oxidative Stress (3% H₂O₂, 25°C, 48 hrs).
  • Analyze via UPLC-MS/MS to identify degradation pathways (e.g., N-oxide formation or ring-opening) .

Contradictions and Validation

  • Synthetic Yield Variability : and highlight conflicting optimal temperatures (0–5°C vs. room temperature) for azetidine derivatives. Validate via Design of Experiments (DoE) to optimize parameters .
  • Biological Activity : While suggests receptor-binding potential, preliminary assays may show low selectivity. Use orthogonal assays (e.g., radioligand binding + functional cellular responses) to confirm target engagement .

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